WZ3146

Übersicht

Beschreibung

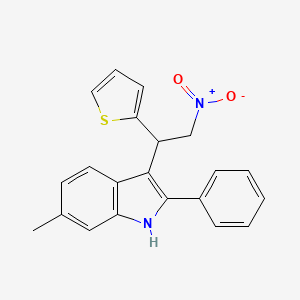

WZ3146 is a novel, irreversible inhibitor of mutant epidermal growth factor receptors (EGFRs). It is particularly selective for EGFR mutants such as EGFR L858R and EGFR E746_A750, with IC50 values of 2 nM for both . This compound has shown promise in inhibiting the growth of non-small cell lung cancer (NSCLC) cell lines that harbor these mutations .

Wissenschaftliche Forschungsanwendungen

WZ3146 has a wide range of scientific research applications, including:

Wirkmechanismus

WZ3146 exerts its effects by irreversibly inhibiting mutant EGFRs. It binds covalently to the cysteine residue in the ATP-binding pocket of the EGFR, preventing ATP from binding and thereby inhibiting the receptor’s kinase activity . This inhibition leads to the suppression of downstream signaling pathways such as the STAT3, ERK, and mTOR pathways, ultimately resulting in reduced cell proliferation and increased apoptosis .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

WZ3146 plays a significant role in biochemical reactions, particularly in the inhibition of mutant EGFRs. It interacts with EGFR mutants, including EGFR L858R and EGFR Del E746_A750, and inhibits their activity . The nature of these interactions is characterized by the formation of a covalent bond between this compound and the EGFR mutants, rendering the inhibition irreversible .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of EGFR, thereby impacting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in non-small cell lung cancer (NSCLC) cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically EGFR mutants. It exerts its effects at the molecular level by irreversibly inhibiting these receptors, thereby preventing their activation and subsequent downstream signaling . This inhibition can lead to changes in gene expression, affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It exhibits a dose-dependent inhibition of viability in both cell lines

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit IgE-dependent passive cutaneous anaphylaxis (PCA) in a dose-dependent manner .

Metabolic Pathways

Given its role as an EGFR inhibitor, it is likely to interact with enzymes or cofactors involved in EGFR signaling pathways .

Subcellular Localization

Given its role as an EGFR inhibitor, it is likely to localize to areas of the cell where EGFR is present, such as the cell membrane .

Vorbereitungsmethoden

The synthesis of WZ3146 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic amines and pyrimidine derivatives.

Introduction of Functional Groups: Various functional groups, such as chloro and methoxy groups, are introduced through substitution reactions.

Analyse Chemischer Reaktionen

WZ3146 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

Substitution: Substitution reactions are common, especially for introducing various functional groups such as chloro and methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions include various substituted derivatives of this compound .

Vergleich Mit ähnlichen Verbindungen

WZ3146 is unique in its high selectivity for mutant EGFRs compared to other similar compounds. Some similar compounds include:

Gefitinib: An EGFR inhibitor with lower selectivity for mutant EGFRs compared to this compound.

Erlotinib: Another EGFR inhibitor that is less selective for mutant EGFRs.

Osimertinib: A third-generation EGFR inhibitor with high selectivity for T790M mutant EGFRs, similar to this compound.

This compound stands out due to its irreversible binding and high potency against specific EGFR mutations, making it a valuable tool in cancer research and therapy .

Eigenschaften

IUPAC Name |

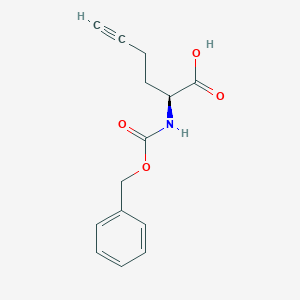

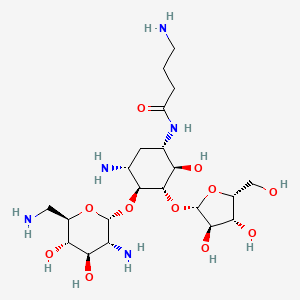

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGZZPEOCCYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659649 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214265-56-1 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

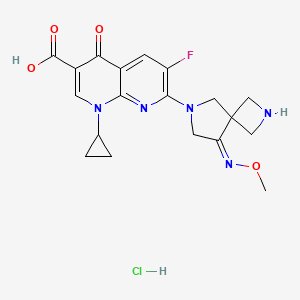

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

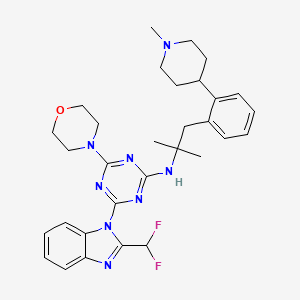

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)

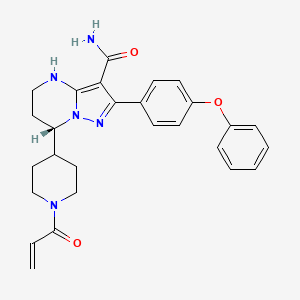

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)